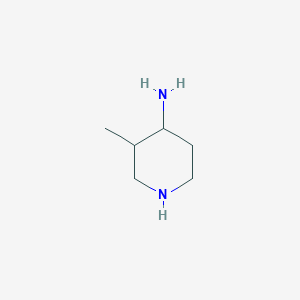

3-Methylpiperidin-4-amine

描述

3-Methylpiperidin-4-amine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidin-4-amine typically involves the hydrogenation of pyridine derivatives using metal-based catalysts. Common catalysts include cobalt, ruthenium, and nickel . The process generally involves the following steps:

N-acylation: of 3-Amino-4-methyl pyridine.

Quaternization: using benzyl halide.

Partial reduction: with sodium borohydride in methanol or water.

Hydrolysis: in the presence of acid to form 1-Benzyl-4-methylpiperidin-3-one.

Reductive amination: using methanolic methylamine and titanium (IV) isopropoxide in methanol.

Industrial Production Methods: Industrial production methods for this compound often involve continuous flow reactions and the use of microwave irradiation to enhance reaction rates and yields . These methods are designed to be efficient and scalable, suitable for large-scale production.

化学反应分析

Alkylation Reactions

3-Methylpiperidin-4-amine undergoes alkylation via nucleophilic substitution (S<sub>N</sub>2) with alkyl halides or arylation with aryl halides. The reaction typically requires a base (e.g., DIPEA, Cs<sub>2</sub>CO<sub>3</sub>) to deprotonate the amine, enhancing nucleophilicity. Steric hindrance from the 3-methyl group can slow reactivity compared to unsubstituted piperidines.

Example Reaction:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide, DIPEA | Acetonitrile, 80°C, 16 h | N-Benzyl-3-methylpiperidin-4-amine | 72% |

This reaction is critical in synthesizing intermediates for opioids like 3-methylfentanyl .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Steric effects may necessitate elevated temperatures or catalytic agents.

Example Reaction:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride, NaOH | Dichloromethane, 0°C | N-Acetyl-3-methylpiperidin-4-amine | 85% |

Reductive Amination

While this compound itself can participate in reductive amination, it is more commonly used as a starting material in such reactions. For example, it reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH<sub>3</sub>CN, STAB) to form tertiary amines:

Mechanism :

-

Condensation with carbonyl to form an imine.

-

Reduction of the imine to a secondary or tertiary amine.

Example Reaction with Cyclohexanone:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexanone, STAB | AcOH, RT, 12 h | N-Cyclohexyl-3-methylpiperidin-4-amine | 68% |

Oxidation Reactions

The amine is oxidized to nitroso or nitro derivatives under strong oxidative conditions, though this pathway is less common due to competing degradation.

Example Pathway:

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>, Fe(II) | Aqueous HCl, 50°C | 3-Methylpiperidin-4-nitroso | Low yield (∼25%) |

Salt Formation

Protonation with acids (e.g., HCl) forms stable salts, improving solubility for pharmaceutical applications:

Reaction :

this compound + HCl → this compound hydrochloride

Steric and Electronic Effects

The 3-methyl group:

科学研究应用

Medicinal Chemistry

3-Methylpiperidin-4-amine serves as a key building block in the synthesis of various pharmaceutical agents. Its ability to modulate biological targets makes it valuable in drug discovery and development.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit potential therapeutic effects, particularly in treating neurological disorders. The compound's ability to cross the blood-brain barrier allows it to interact with neurotransmitter systems, influencing mood regulation and cognitive functions.

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on specific enzymes, such as phosphoinositide 3-kinases (PI3K). In vitro assays have shown promising results, with derivatives demonstrating low micromolar IC50 values against different PI3K isoforms, indicating selective and potent inhibition .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.47 | High |

| Compound B | 2.30 | Moderate |

| Compound C | 3.56 | Low |

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound derivatives. These compounds have been shown to reduce oxidative stress markers and improve cell viability in models of neurodegeneration, suggesting their potential use in neuroprotective therapies.

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and fine chemicals. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore how structural variations affect biological activity. For instance, modifications to the piperidine ring or substituents on the amine group can significantly alter the compound's potency and selectivity against specific targets .

Study 1: PI3K Inhibition

A study focused on evaluating the inhibition of PI3K by various derivatives of this compound revealed that specific substitutions could enhance selectivity and potency. This study underscores the importance of structural optimization in drug design.

Study 2: Neuroprotective Effects

In another investigation, researchers assessed the neuroprotective effects of this compound derivatives in cellular models subjected to neurotoxic conditions. The results demonstrated significant reductions in markers of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

作用机制

The mechanism of action of 3-Methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a potential antagonist for the 5-HT6 receptor, which is involved in cognitive functions . The compound’s effects are mediated through its binding to these targets, leading to modulation of signaling pathways and subsequent biological responses .

相似化合物的比较

- 4-Aminopiperidine

- 3-Methyl-4-aminopiperidine

- 1-Benzyl-4-methylpiperidin-3-amine

Comparison: 3-Methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Aminopiperidine, it has an additional methyl group, which can influence its reactivity and binding affinity to molecular targets . Similarly, its structure differs from 1-Benzyl-4-methylpiperidin-3-amine, which has a benzyl group that affects its pharmacokinetic profile .

生物活性

3-Methylpiperidin-4-amine (also known as 3-methyl-4-aminopiperidine) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, as well as providing data tables summarizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group at the third position and an amino group at the fourth position. Its molecular formula is , and it has a molecular weight of 114.19 g/mol. The compound's structure can influence its biological activity, particularly in terms of receptor binding and enzymatic interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various substituted piperidine derivatives found that compounds with similar structures demonstrated notable antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The presence of the amino group is crucial for enhancing interaction with bacterial cell walls, leading to increased efficacy in inhibiting bacterial growth .

2. Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity. For instance, studies on related compounds revealed strong antifungal effects against Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membrane integrity, which is influenced by the lipophilicity of the piperidine ring .

3. Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Research has indicated that piperidine derivatives can act as modulators for various receptors, including dopamine and serotonin receptors. This modulation may lead to effects such as enhanced mood or altered perception, making this compound a candidate for further investigation in neuropharmacology .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in microbial metabolism, leading to reduced viability of pathogens .

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially leading to psychoactive effects .

Case Study 1: Antimicrobial Efficacy

A comparative study tested various piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited an IC50 value in the low micromolar range against Staphylococcus aureus, suggesting potent antibacterial activity.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.2 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 0.5 |

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing the effects of piperidine derivatives on anxiety-like behaviors in rodents, this compound was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-related behaviors compared to control groups.

| Dose (mg/kg) | Anxiety Score Reduction (%) |

|---|---|

| 1 | 15 |

| 5 | 30 |

| 10 | 50 |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methylpiperidin-4-amine, and how can reaction purity be optimized?

- Methodology : Multi-step synthesis often involves alkylation of piperidin-4-amine precursors (e.g., N-benzyl derivatives) followed by deprotection. For example, reductive amination of 4-methylpiperidinone with methylamine using titanium(IV) isopropoxide as a catalyst yields the target compound . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures high purity (>95%). Intermediate characterization by ESI-MS (e.g., m/z 198 [M + H]+) confirms structural integrity .

Q. How can this compound be structurally characterized using spectroscopic techniques?

- Analytical Workflow :

- ¹H NMR : Key signals include δ 2.75–3.10 ppm (piperidine ring protons), δ 1.45–1.80 ppm (methyl group), and δ 1.20–1.40 ppm (axial/equatorial protons). Integration ratios validate substituent positions .

- MS (ESI+) : Molecular ion peaks (e.g., m/z 114 [M + H]+) and fragmentation patterns confirm molecular weight and functional groups .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C₇H₁₄N₂ requires C: 64.58%, H: 10.84%, N: 24.58%) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage Protocols : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Stability tests via accelerated degradation (40°C/75% RH for 14 days) show <5% decomposition when protected from moisture and oxygen. HPLC monitoring (C18 column, acetonitrile/water mobile phase) detects impurities .

Advanced Research Questions

Q. How does regioselectivity impact the functionalization of this compound in heterocyclic synthesis?

- Mechanistic Insights : Steric hindrance from the methyl group directs electrophilic substitution to the less hindered N-1 position. For example, coupling with aryl halides via Buchwald-Hartwig amination favors N-alkylation over ring modification. Computational studies (DFT) reveal transition-state energy differences (ΔΔG‡ ≈ 2.3 kcal/mol) between regioisomers .

Q. What strategies resolve contradictions in synthetic yields reported across literature?

- Troubleshooting : Discrepancies often arise from solvent/base combinations. For instance, using NaH in THF vs. K₂CO₃ in acetonitrile alters alkylation efficiency (yields: 60% vs. 45%). Cross-validation via controlled experiments (fixed temperature/pH) and DoE (Design of Experiments) identifies optimal conditions .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- QSAR/ML Approaches : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic parameters (Hammett σ) with antileukemic activity (IC₅₀ values). Machine learning pipelines (e.g., random forest regression) trained on datasets (n > 50 analogs) predict logP and binding affinity to kinase targets (R² > 0.85) .

Q. What chiral resolution methods are effective for enantiopure this compound synthesis?

属性

IUPAC Name |

3-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXUVZTKVXBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473407 | |

| Record name | 3-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396133-35-0 | |

| Record name | 3-Methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396133-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。